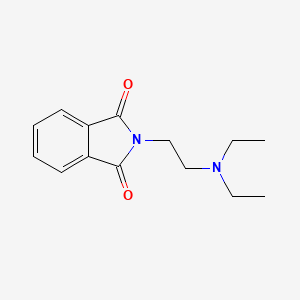

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione

Descripción general

Descripción

“2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C14H18N2O2 . It is part of the isoindoline-1,3-dione (phthalimide) derivatives, which are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .

Synthesis Analysis

Isoindolines are synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible . The synthesis of isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione” is characterized by its molecular formula C14H18N2O2 . It has a mono-isotopic mass of 246.136826 Da .Chemical Reactions Analysis

Isoindolines and dioxoisoindolines have an inhibitory effect on certain biological processes . The enzymatic inhibitions produced by isoindolines are uncompetitive, whereas that evoked by dioxoisoindolines are competitive .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 355.0±25.0 °C at 760 mmHg, and a flash point of 145.9±15.5 °C . It has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives exhibit promising pharmacological properties. Researchers have explored their potential as antitumor agents, anti-inflammatory drugs, and antiviral compounds. For instance, some derivatives have demonstrated cytotoxicity against cancer cell lines, making them attractive candidates for further drug development .

Organic Synthesis

The isoindoline-1,3-dione scaffold serves as a versatile building block in organic synthesis. Researchers have employed it to construct complex molecules, including natural products and bioactive compounds. Strategies like multicomponent reactions and cyclization reactions enable efficient access to diverse derivatives .

Mecanismo De Acción

Target of Action

The primary target of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the release of various hormones.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The interaction of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters

Result of Action

One study suggests that an isoindoline derivative showed high analgesic activity in a mouse model . It’s possible that 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione may have similar effects, but more research is needed to confirm this.

Direcciones Futuras

The synthesis and evaluation of isoindoline-1,3-dione derivatives have been a promising research field due to their wide range of biological activities . Future studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFCGUZGMFMHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione | |

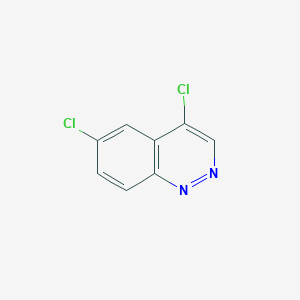

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

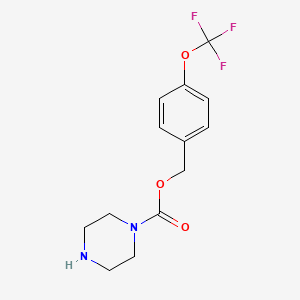

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)

![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)